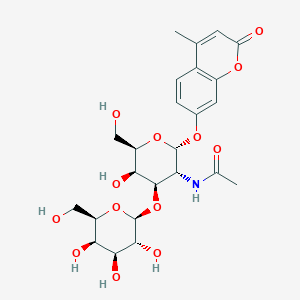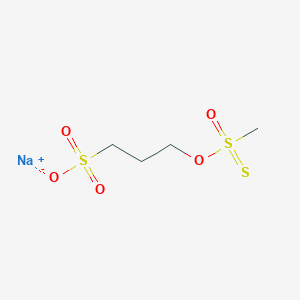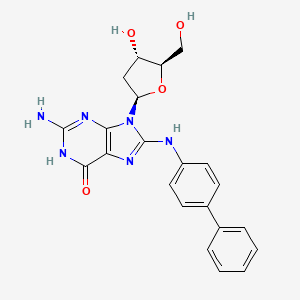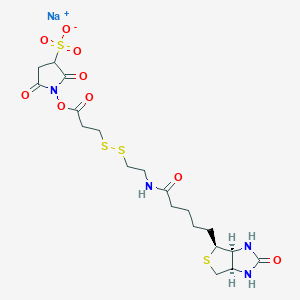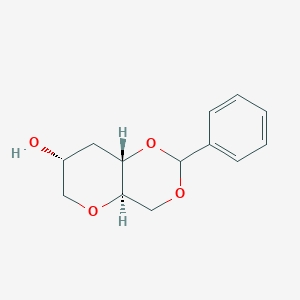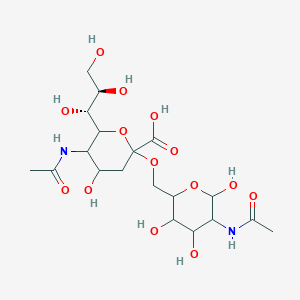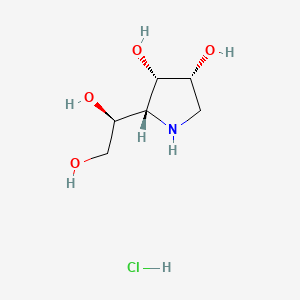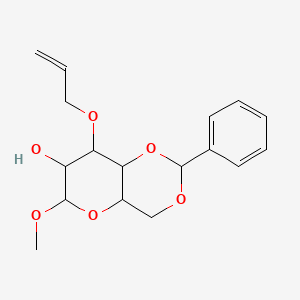![molecular formula C₁₀H₂₀NO₃S₂ B1140029 O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate CAS No. 681034-14-0](/img/structure/B1140029.png)
O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis methods for related compounds involve various approaches. For example, the preparation of charged aminoxyls, including ammonium (1-oxyl-2,5,5-trimethylpyrrolidin-2-yl)methanesulfonate, highlights adaptable methods for aminoxyls synthesis, showing solubility differences across solvents (Marx & Rassat, 2002). Another study on the methanesulfonic acid-catalyzed reaction of certain compounds with glycerol demonstrates the generation of various methanesulfonates and their subsequent cyclization, providing insight into potential synthesis pathways for related structures (Upadhyaya et al., 1997).
Molecular Structure Analysis
Molecular structure analysis often employs 1H and 13C NMR spectroscopy, as well as crystallography. For instance, the crystal structure analysis of certain compounds confirmed by X-ray crystallography can shed light on the structural aspects relevant to O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate (Upadhyaya et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving sulfonothioates and related compounds can be complex. For example, methyl methanesulfonothioate reacts with amino groups, suggesting potential reactivity of similar compounds with amines (Kluger & Tsui, 1980). Another study highlights the insertion of methanesulfonylnitrene into C–H and O–H bonds, which could be relevant for understanding the reactivity of sulfonothioate compounds (Shingaki et al., 1972).
Physical Properties Analysis
The solubility and association behavior of similar compounds in various solvents have been documented, with findings indicating partial association in solvents other than water (Marx & Rassat, 2002). This information can provide insights into the physical properties of the subject compound.
Chemical Properties Analysis
Chemical properties such as reactivity with amines and the potential for various chemical transformations have been explored. The specific chemical behavior can be influenced by the compound's structure, as seen in reactions involving methanesulfonothioate derivatives (Kluger & Tsui, 1980).
Scientific Research Applications
Sulfhydryl Reactivity and Amino Group Interaction
- Methyl methanesulfonothioate (MMTS) exhibits sulfhydryl reactivity, which can lead to the inactivation of enzymes like D-3-hydroxybutyrate dehydrogenase. This reactivity points towards potential applications in studying enzyme mechanisms and structure-function relationships, though care must be taken due to its potential to react with amino groups, producing methylsulfenamide as an undesired product (Kluger & Tsui, 1980).
Water-Solubility and Solvent Interaction
- Charged aminoxyls, including ammonium (1-oxyl-2,5,5-trimethylpyrrolidin-2-yl)methanesulfonate, are fully soluble in water. This property, alongside their partial association in other solvents, opens up avenues for their use in aqueous systems and potentially in the design of solvent-specific reactions or applications (Marx & Rassat, 2002).
properties
IUPAC Name |
(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methoxy-methyl-oxo-sulfanylidene-λ6-sulfane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3S2/c1-9(2)6-8(7-14-16(5,13)15)10(3,4)11(9)12/h8,12H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEBHMJXHAORCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)COS(=O)(=S)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703475 |
Source


|
| Record name | O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate | |
CAS RN |
681034-14-0 |
Source


|
| Record name | O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



